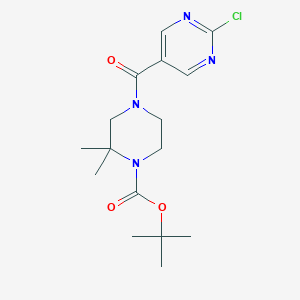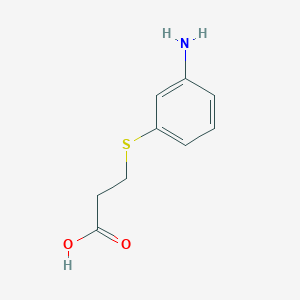
(2-Methylbut-3-yn-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbut-3-yn-2-yl)cyclobutane is a chemical compound with the molecular formula C9H14 It is characterized by a cyclobutane ring substituted with a 2-methylbut-3-yn-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclobutane typically involves the reaction of cyclobutylmagnesium bromide with 2-methylbut-3-yn-2-yl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylbut-3-yn-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclobutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved in these reactions are typical of alkyne-containing compounds and involve standard organic reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylbut-3-yn-1-yl)cyclobutane: Similar structure but with a different position of the alkyne group.
Cyclobutylacetylene: Contains a cyclobutane ring with an acetylene group.
Cyclobutylmethylacetylene: Contains a cyclobutane ring with a methylacetylene group.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclobutane is unique due to the specific positioning of the 2-methylbut-3-yn-2-yl group on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H14 |
|---|---|
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
2-methylbut-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)8-6-5-7-8/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
LBPISCWLPKXTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


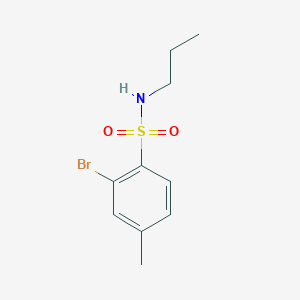
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
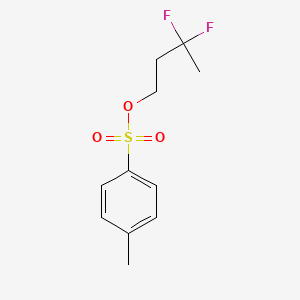
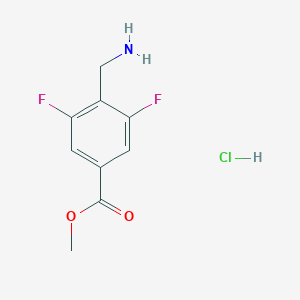

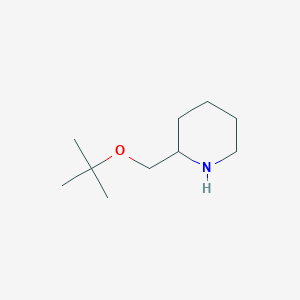
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
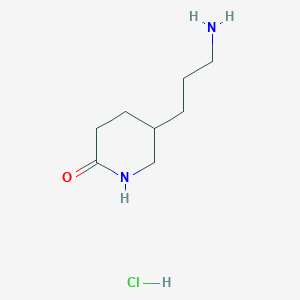
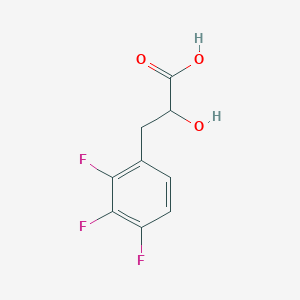
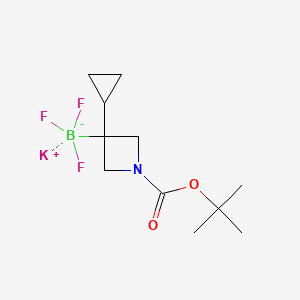
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

